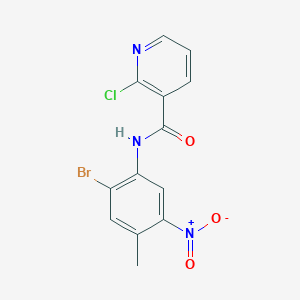
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide
描述
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated phenyl ring, a nitro group, and a chlorinated pyridine ring
属性
IUPAC Name |
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O3/c1-7-5-9(14)10(6-11(7)18(20)21)17-13(19)8-3-2-4-16-12(8)15/h2-6H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOPWEITWZLRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(N=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a methyl-substituted phenyl ring, followed by nitration to introduce the nitro group. The chloropyridine moiety is then attached through a carboxamide linkage. Each step requires specific reagents and conditions, such as bromine for bromination, nitric acid for nitration, and coupling agents for the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste. Safety measures are crucial due to the hazardous nature of some reagents involved.
化学反应分析
Types of Reactions
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism by which N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially inhibiting or modifying enzyme activity. The chloropyridine moiety may interact with nucleic acids or proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methyl-5-nitroaniline
- N-(2-bromo-4-nitrophenyl)acetamide
- 1-bromo-N-(2-bromo-4-methyl-5-nitrophenyl)methanesulfonamide
Uniqueness
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in simpler analogs. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


